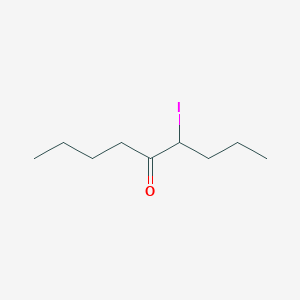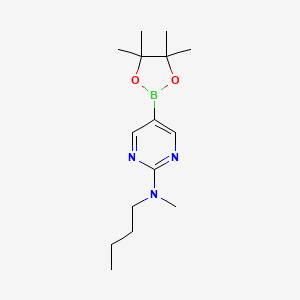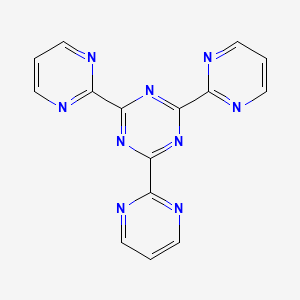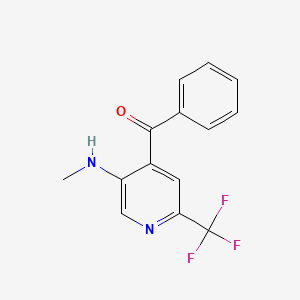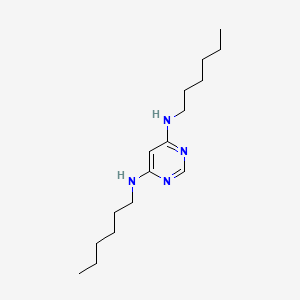
4-N,6-N-dihexylpyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N,6-N-dihexylpyrimidine-4,6-diamine is an organic compound with the molecular formula C16H30N4. It belongs to the class of pyrimidine derivatives, characterized by the presence of a pyrimidine ring substituted with two hexyl groups at the nitrogen atoms at positions 4 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,6-N-dihexylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with hexyl halides under basic conditions. A common synthetic route includes:
Starting Materials: Pyrimidine-4,6-diamine and hexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The pyrimidine-4,6-diamine is dissolved in DMF, and potassium carbonate is added to the solution. Hexyl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (e.g., 80-100°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-N,6-N-dihexylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hexyl groups or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
科学的研究の応用
4-N,6-N-dihexylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-N,6-N-dihexylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
類似化合物との比較
Similar Compounds
- 4-N,6-N-dimethylpyrimidine-4,6-diamine
- 4-N,6-N-diethylpyrimidine-4,6-diamine
- 4-N,6-N-dipropylpyrimidine-4,6-diamine
Comparison
4-N,6-N-dihexylpyrimidine-4,6-diamine is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The hexyl groups may enhance its hydrophobic interactions, making it more effective in certain applications .
特性
分子式 |
C16H30N4 |
|---|---|
分子量 |
278.44 g/mol |
IUPAC名 |
4-N,6-N-dihexylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H30N4/c1-3-5-7-9-11-17-15-13-16(20-14-19-15)18-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3,(H2,17,18,19,20) |
InChIキー |
XPANREGFWLXBCT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=CC(=NC=N1)NCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


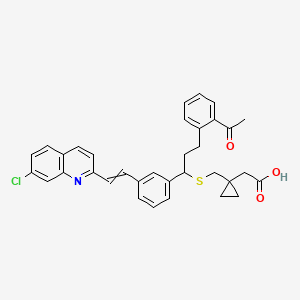

![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
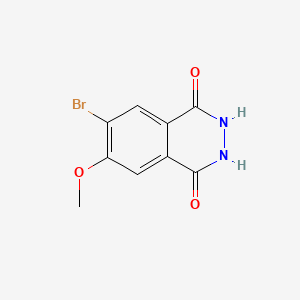
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
